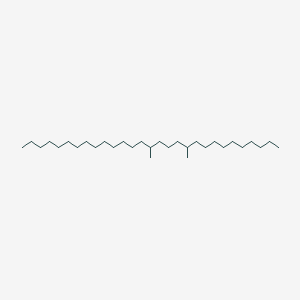

11,15-Dimethylnonacosane

Description

Properties

CAS No. |

65820-62-4 |

|---|---|

Molecular Formula |

C31H64 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

11,15-dimethylnonacosane |

InChI |

InChI=1S/C31H64/c1-5-7-9-11-13-15-16-17-18-20-22-24-27-31(4)29-25-28-30(3)26-23-21-19-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |

InChI Key |

IYVAWSBBFOUAIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of 11,15-Dimethylnonacosane in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,15-Dimethylnonacosane, a branched, long-chain hydrocarbon, is an integral component of the cuticular lipid layer in various insect species. This technical guide provides a comprehensive overview of the known biological roles of this semiochemical, with a primary focus on its function as a crucial component of the trail pheromone in the social wasp, Vespula vulgaris. The guide details the quantitative chemical composition of the pheromone blend, outlines the experimental protocols for its analysis, and illustrates the underlying biological processes through signaling pathway and workflow diagrams. This document serves as a critical resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction

Cuticular hydrocarbons (CHCs) in insects serve a dual purpose: they are essential for preventing desiccation by forming a waterproof barrier, and they act as a diverse array of chemical signals mediating intra- and interspecific communication.[1][2] These semiochemicals are involved in species and nestmate recognition, mate selection, and, in social insects, the regulation of complex colony behaviors.[3][4][5] Among the vast array of CHCs, branched alkanes, such as this compound, play a significant role in the chemical communication systems of many insect species.

This guide focuses specifically on the biological functions of this compound. The most well-documented role of this compound is as a key component of the trail pheromone in the common yellow jacket, Vespula vulgaris.[6][7][8] Foraging wasps of this species deposit a chemical trail from their cuticle onto the substrate, which is then followed by nestmates to locate food sources.[6][7][8]

Chemical Data and Biological Activity

The trail pheromone of Vespula vulgaris is not a single compound but rather a complex blend of cuticular hydrocarbons. The biological activity of this pheromone lies in the specific composition and relative abundance of its components. While the complete blend is necessary for a full behavioral response, this compound is a significant constituent of this active mixture.

Quantitative Composition of Vespula vulgaris Trail Pheromone

The following table summarizes the relative abundance of the major hydrocarbon components identified in the active trail pheromone of Vespula vulgaris, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cuticular extracts.

| Compound | Chemical Class | Relative Abundance (%) |

| n-Tricosane | n-Alkane | 5.2 |

| n-Pentacosane | n-Alkane | 10.8 |

| n-Heptacosane | n-Alkane | 18.3 |

| n-Nonacosane | n-Alkane | 9.1 |

| 11- & 13-Methylheptacosane | Monomethylalkane | 6.5 |

| 11- & 13-Methylnonacosane | Monomethylalkane | 12.7 |

| This compound | Dimethylalkane | 15.3 |

| 13,17-Dimethylnonacosane | Dimethylalkane | 8.1 |

| Other Hydrocarbons | - | 14.0 |

Data adapted from Steinmetz, Schmolz, and Ruther (2003).

Experimental Protocols

The identification and functional characterization of this compound as a trail pheromone component involved a series of detailed experimental procedures.

Collection of Insect Samples

Foragers of Vespula vulgaris were collected at a feeding station baited with honey solution. The wasps were individually captured in glass vials and immediately frozen at -20°C to preserve the cuticular lipids.

Extraction of Cuticular Lipids

Individual wasps were submerged in 1 ml of n-hexane for 10 minutes to extract the cuticular hydrocarbons. The solvent was then transferred to a clean vial and concentrated under a gentle stream of nitrogen.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The cuticular extracts were analyzed using a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) was used for the separation of the hydrocarbon mixture.

-

Oven Temperature Program: The oven temperature was initially held at 150°C for 2 minutes, then increased at a rate of 10°C/min to 320°C, and held for 10 minutes.

-

Carrier Gas: Helium was used as the carrier gas at a constant flow rate.

-

Mass Spectrometry: The mass spectrometer was operated in electron impact (EI) mode at 70 eV. Mass spectra were recorded over a mass range of m/z 40-650.

-

Compound Identification: Individual compounds were identified based on their mass spectra and retention times compared to synthetic standards and published data.

Behavioral Assays

A Y-tube olfactometer was used to test the behavioral activity of the extracted cuticular hydrocarbons.

-

Apparatus: A glass Y-tube with a central arm and two side arms. A constant flow of purified air was passed through each arm.

-

Procedure:

-

A filter paper treated with a hexane solution of the cuticular extract (test) was placed in one arm of the Y-tube, and a filter paper treated with pure hexane (control) was placed in the other arm.

-

A single forager wasp was introduced into the central arm of the olfactometer.

-

The choice of the wasp (entering the test or control arm) and the time spent in each arm were recorded for a period of 5 minutes.

-

-

Data Analysis: A chi-square test was used to determine the statistical significance of the wasps' choices.

Visualizations

Signaling and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for trail following in Vespula vulgaris and the experimental workflow used to identify the active pheromone components.

Caption: Proposed signaling pathway for trail following in Vespula vulgaris.

Caption: Experimental workflow for pheromone identification.

Broader Biological Roles and Future Directions

While the role of this compound as a trail pheromone component in Vespula vulgaris is well-established, its function in other insect species is less understood. It is likely that this compound, and other dimethylalkanes, play roles in species and colony-specific recognition cues in a variety of insects. Further research is needed to investigate the presence and biological activity of this compound across a broader range of insect taxa.

The detailed understanding of the chemical ecology of this compound and its associated hydrocarbon blend opens avenues for the development of novel and species-specific pest management strategies. Synthetic mimics of the trail pheromone could be used to disrupt foraging patterns or to lure pest species into traps, offering an environmentally benign alternative to broad-spectrum insecticides.

Conclusion

This compound is a biologically significant cuticular hydrocarbon in insects, most notably acting as a key component of the trail pheromone in the social wasp Vespula vulgaris. Its role in guiding nestmates to food resources highlights the complexity and specificity of chemical communication in social insects. The experimental protocols and data presented in this guide provide a foundation for further research into the chemical ecology of this compound and its potential applications in pest management. Future studies should focus on elucidating the biosynthetic pathways of this compound and exploring its behavioral effects on a wider range of insect species.

References

- 1. Cuticular lipids as trail pheromone in a social wasp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Rapid identification of insect cuticular hydrocarbons using gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase microextraction of insect epicuticular hydrocarbons for gas chromatographic mass spectrometric analysis [flore.unifi.it]

- 5. researchgate.net [researchgate.net]

- 6. Cuticular lipids as trail pheromone in a social wasp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cuticular lipids as trail pheromone in a social wasp [pherobase.com]

The Dual Function of 11,15-Dimethylnonacosane: A Technical Guide to a Key Cuticular Hydrocarbon

For Immediate Release

Reno, NV – October 25, 2025 – In the intricate world of insect physiology and chemical communication, cuticular hydrocarbons (CHCs) represent a critical interface between the organism and its environment. This technical guide delves into the core functions of a specific methyl-branched alkane, 11,15-Dimethylnonacosane, providing researchers, scientists, and drug development professionals with an in-depth understanding of its role as a vital component of the insect cuticle.

Executive Summary

This compound is a long-chain branched hydrocarbon found on the cuticle of various insect species. Like other CHCs, it serves a dual function that is paramount to insect survival and reproduction. Primarily, it contributes to the waterproofing of the epicuticle, preventing desiccation in terrestrial environments. Secondarily, it acts as a semiochemical, a signaling molecule involved in chemical communication. This guide will explore the chemical properties, biosynthesis, and multifaceted functions of this compound, alongside detailed experimental protocols for its study.

Chemical Properties and Structure

This compound is a saturated hydrocarbon with a 29-carbon backbone (nonacosane) and two methyl group branches at the 11th and 15th carbon positions. Its structure confers specific physicochemical properties that are crucial for its biological roles.

| Property | Value | Source |

| Molecular Formula | C31H64 | PubChem |

| Molecular Weight | 436.88 g/mol | PubChem |

| General Class | Dimethyl-branched alkane | General Chemical Knowledge |

| Physical State at Room Temp. | Waxy Solid | Inferred from similar long-chain alkanes |

The presence of methyl branches lowers the melting point compared to its linear counterpart, n-nonacosane, contributing to the semi-fluid nature of the cuticular wax layer across a range of temperatures. This is essential for maintaining the integrity and function of the cuticle.

Biosynthesis of this compound

The biosynthesis of internally branched alkanes like this compound is a complex enzymatic process primarily occurring in specialized cells called oenocytes. The pathway involves the elongation of fatty acids with the incorporation of methylmalonyl-CoA at specific steps to introduce the methyl branches.

Below is a generalized diagram illustrating the key steps in the biosynthesis of a dimethyl-branched cuticular hydrocarbon.

Caption: Generalized biosynthetic pathway of a dimethyl-branched CHC.

Core Functions of this compound

The functions of this compound can be broadly categorized into two main areas: physiological and communicational.

Desiccation Resistance

The primary and most fundamental role of all CHCs, including this compound, is to form a hydrophobic barrier on the insect's epicuticle. This lipid layer is crucial for preventing water loss to the environment, a critical adaptation for terrestrial life. The specific arrangement and composition of CHCs, including the presence of branched alkanes, influence the packing of the molecules and the overall permeability of the cuticle.

Chemical Communication

Methyl-branched alkanes are frequently implicated as semiochemicals in insect communication. These compounds are less volatile than shorter-chain molecules and are typically detected upon contact or at very close range. The potential roles of this compound in communication include:

-

Species Recognition: The unique blend of CHCs on an insect's cuticle can serve as a chemical signature, allowing individuals to recognize conspecifics.

-

Sex Recognition and Mate Choice: In many insect species, specific CHCs or ratios of CHCs are sexually dimorphic and act as contact sex pheromones, signaling an individual's sex and reproductive status.

-

Social Interactions: In social insects, CHCs can play a role in nestmate recognition and caste determination.

The specific communicational function of this compound will vary depending on the insect species .

Experimental Protocols

To elucidate the precise function of this compound, a combination of analytical and behavioral experiments is required.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract and identify the CHC profile of an insect, including the presence and relative abundance of this compound.

Methodology:

-

Extraction: Individual insects are submerged in a non-polar solvent, typically hexane, for a period of 5-10 minutes. This dissolves the CHCs from the cuticle without extracting internal lipids.

-

Sample Preparation: The solvent is then carefully evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The concentrated extract is injected into a GC-MS system.

-

The gas chromatograph separates the individual CHC components based on their boiling points and interactions with the column's stationary phase.

-

The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum for each component, which allows for its identification by comparing it to known standards and libraries.

-

Caption: Workflow for the extraction and analysis of CHCs using GC-MS.

Behavioral Assays

Objective: To determine the behavioral response of insects to this compound.

Methodology:

-

Y-tube Olfactometer Assay: This assay is used to test for volatile or semi-volatile compounds that elicit an attractant or repellent response. A Y-shaped glass tube presents the insect with a choice between two air streams, one carrying the scent of a control substance and the other carrying the scent of the test compound (e.g., synthetic this compound). The insect's choice and time spent in each arm are recorded.

-

Contact Chemoreception Assay: This assay is crucial for non-volatile CHCs like this compound.

-

A glass dummy or a dead insect is coated with a synthetic version of the compound.

-

A live insect is introduced and its behavior (e.g., antennation, courtship displays, aggression) upon contacting the dummy is observed and quantified.

-

A control dummy coated only with the solvent is used for comparison.

-

Caption: Decision logic for selecting the appropriate behavioral assay.

Applications in Drug and Pesticide Development

A thorough understanding of the role of this compound and other CHCs opens up several avenues for the development of novel pest management strategies:

-

Disruption of Communication: Synthetic analogs of key communicational CHCs could be used to disrupt mating behaviors or create confusion, leading to reduced reproductive success in pest populations.

-

Enhanced Attractants: The identification of species-specific attractant CHCs can lead to the development of more effective baits and traps for monitoring and controlling pest insects.

-

Novel Insecticide Targets: The enzymes involved in the biosynthesis of essential CHCs could be targeted by novel insecticides, disrupting the insect's ability to prevent water loss and leading to death by desiccation.

Conclusion

This compound is a key component of the insect cuticular hydrocarbon profile, playing a vital dual role in both physiological protection and chemical communication. Its structure and biosynthesis are intricately linked to its function. By employing the detailed analytical and behavioral protocols outlined in this guide, researchers can further unravel the specific roles of this and other CHCs, paving the way for innovative applications in basic science and applied entomology, including the development of next-generation pest control solutions.

11,15-Dimethylnonacosane: An Uncharacterized Cuticular Hydrocarbon in Drosophila melanogaster Communication

An in-depth analysis of the current scientific literature reveals no direct evidence to classify 11,15-Dimethylnonacosane as a pheromone in Drosophila melanogaster. While this methyl-branched alkane is a component of the complex cuticular hydrocarbon (CHC) profile of the fruit fly, its specific role in chemical communication, particularly in modulating courtship and mating behaviors, remains uncharacterized. This technical guide will synthesize the current understanding of CHC-mediated communication in D. melanogaster, detail the experimental protocols used to investigate these compounds, and highlight the knowledge gap concerning the specific function of this compound.

Cuticular hydrocarbons are a diverse class of epicuticular lipids that primarily serve to prevent desiccation in insects.[1][2] In many species, including Drosophila melanogaster, these compounds have evolved a secondary function as contact or short-range pheromones, conveying critical information about sex, species, age, and reproductive status.[2][3] The CHC profile of D. melanogaster is sexually dimorphic and changes with age and mating status, underscoring its importance in chemical signaling.

Key Pheromonal Cuticular Hydrocarbons in Drosophila melanogaster

While the specific role of this compound is unknown, extensive research has identified several other CHCs that act as key pheromones in D. melanogaster. These compounds, primarily long-chain alkenes and methyl-branched alkanes, elicit specific behavioral responses during courtship.

| Cuticular Hydrocarbon | Class | Primary Effect on Males | References |

| (Z,Z)-7,11-Heptacosadiene (7,11-HD) | Diene | Aphrodisiac; stimulates courtship behavior. | [4][5] |

| (Z,Z)-7,11-Nonacosadiene (7,11-ND) | Diene | Aphrodisiac; stimulates courtship behavior. | [4] |

| (Z)-7-Tricosene (7-T) | Monoene | Anti-aphrodisiac; inhibits male-male courtship. | [1] |

| (Z)-7-Pentacosene (7-P) | Monoene | May play a role in sex and species recognition. | [4] |

Experimental Protocols for the Study of Cuticular Hydrocarbons

The investigation of CHCs as pheromones in D. melanogaster involves a combination of chemical analysis to identify and quantify the compounds and behavioral assays to determine their function.

Cuticular Hydrocarbon Extraction and Analysis

Objective: To isolate and identify the CHCs present on the cuticle of Drosophila melanogaster.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Individual flies are anaesthetized on ice or with CO2.

-

Extraction: The fly is immersed in a small volume (e.g., 200 µL) of a non-polar solvent, typically hexane, for a short period (e.g., 5 minutes). The vial is gently agitated to ensure complete extraction of the surface lipids.

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen to a final volume of approximately 20-50 µL.

-

Analysis: A small aliquot (1-2 µL) of the extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC): The CHCs are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar column (e.g., DB-1ms) is typically used. The temperature program is optimized to separate the long-chain hydrocarbons.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison to known standards and libraries.[6][7]

-

Methodology: Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

DART-MS is a newer technique that allows for the analysis of surface molecules from living, behaving flies without the need for solvent extraction.[6]

-

Sample Introduction: A restrained, awake fly is gently touched with a probe.

-

Ionization: The probe is then placed in the DART ion source, where the adsorbed molecules are desorbed and ionized.

-

Analysis: The ions are then analyzed by a high-resolution mass spectrometer. This method is particularly useful for studying dynamic changes in the CHC profile during social interactions.[6]

Behavioral Assays

Objective: To determine the effect of specific CHCs on Drosophila melanogaster courtship behavior.

Methodology: Courtship Assay

-

Fly Preparation: Male flies are collected upon eclosion and aged in isolation to ensure sexual maturity and social naivety.

-

Stimulus Preparation:

-

Decoy Flies: A "decoy" or "dummy" fly (a dead fly of either sex) is created. The endogenous CHCs of the decoy can be removed by washing with hexane.

-

Synthetic Compound Application: A precise amount of a synthetic CHC, such as this compound, is dissolved in a volatile solvent (e.g., hexane) and applied to the decoy fly. The solvent is allowed to evaporate completely.

-

-

Behavioral Observation: A single male fly is introduced into a small courtship chamber with the decoy fly. The male's behavior is recorded for a set period (e.g., 10 minutes).

-

Data Analysis: The courtship index (the percentage of time the male spends performing courtship behaviors such as wing vibration, tapping, and licking) is calculated. The courtship index in the presence of the synthetic compound is compared to that of a solvent-only control.[4]

Signaling Pathways and Experimental Workflows

The perception of CHCs in Drosophila melanogaster is a complex process involving gustatory and olfactory pathways. While the specific pathways for most CHCs are still being elucidated, the general workflow for their investigation is well-established.

Caption: Workflow for investigating the pheromonal role of a cuticular hydrocarbon.

The perception of non-volatile CHCs is thought to be mediated by gustatory receptors on the male's forelegs and proboscis. When a male taps a female, these receptors come into contact with her cuticular hydrocarbons, initiating a neural signal that travels to the brain and influences his decision to continue or cease courtship.

Caption: Putative contact chemosensory pathway for CHC perception in males.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. The role of cuticular hydrocarbons in mate recognition in Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles | PLOS One [journals.plos.org]

- 4. Compared behavioral responses of maleDrosophila melanogaster (Canton S) to natural and synthetic aphrodisiacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cuticular hydrocarbon analysis of an awake behaving fly using direct analysis in real-time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The intricate pathway of dimethyl-branched alkane biosynthesis in insects: A technical guide for researchers

For correspondence: [A virtual address for inquiries]

Abstract

Dimethyl-branched alkanes are crucial components of the cuticular hydrocarbon (CHC) profile of many insect species, playing vital roles in chemical communication, desiccation resistance, and species recognition. The biosynthesis of these complex molecules involves a specialized and coordinated series of enzymatic reactions, starting from basic metabolic precursors. This technical guide provides an in-depth overview of the current understanding of the dimethyl-branched alkane biosynthesis pathway in insects. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this critical biological process. This guide summarizes key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction

Insect cuticular hydrocarbons (CHCs) are a diverse class of lipids that form a waxy layer on the insect's cuticle, providing a primary defense against dehydration[1]. Beyond this fundamental physiological role, CHCs have evolved to become key mediators of chemical communication, acting as pheromones, kairomones, and species-specific recognition signals[1][2]. Among the vast array of CHCs, methyl-branched alkanes, and specifically dimethyl-branched alkanes, represent a significant and functionally important class of molecules[3][4]. The precise positioning of methyl groups along the carbon chain creates a high degree of structural diversity, allowing for the encoding of complex chemical messages[4].

The German cockroach, Blattella germanica, is a well-studied model organism for understanding the biosynthesis of dimethyl-branched alkanes. Its major contact sex pheromone precursor is 3,11-dimethylnonacosane, a C29 dimethylalkane[5][6]. The biosynthesis of such molecules requires a specialized set of enzymes that can incorporate methyl branches at specific positions. This guide will delve into the key enzymatic players and the biochemical transformations that lead to the production of these intricate hydrocarbons.

The Biosynthetic Pathway: Core Enzymatic Steps

The biosynthesis of dimethyl-branched alkanes is a multi-step process that occurs primarily in specialized cells called oenocytes[2]. The pathway can be broadly divided into three major stages: initiation and chain elongation with methyl-branching, elongation of the branched-chain fatty acid, and the final conversion to a hydrocarbon.

Initiation and Methyl-Branching: The Role of Fatty Acid Synthase (FAS)

The carbon backbone of dimethyl-branched alkanes is assembled by a specialized microsomal fatty acid synthase (FAS)[6]. Unlike the cytosolic FAS responsible for producing straight-chain fatty acids, this microsomal FAS utilizes methylmalonyl-CoA as an extender unit in place of malonyl-CoA at specific steps during chain elongation, thereby introducing methyl branches onto the growing acyl chain[6][7]. The biosynthesis of a dimethyl-branched fatty acid precursor, such as that for 3,11-dimethylnonacosane, would involve the incorporation of two methylmalonyl-CoA molecules at precise intervals.

Chain Elongation: The Contribution of Elongases

Following the initial synthesis of a methyl-branched fatty acid by the microsomal FAS, the carbon chain is further extended by a series of enzymes known as elongases[8][9]. These enzymes, located in the endoplasmic reticulum, sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain until the desired chain length is achieved[8][9]. The substrate specificity of these elongases is crucial for determining the final chain length of the resulting hydrocarbon[9].

Final Conversion to Hydrocarbon: The Role of P450 Oxidative Decarbonylase

Quantitative Data

Quantitative data on the enzymology of dimethyl-branched alkane biosynthesis is still limited. However, studies on a metazoan fatty acid synthase (mFAS) provide some insights into the kinetics of using methylmalonyl-CoA as a substrate.

| Enzyme | Substrate | Apparent Km (μM) | Apparent kcat (s-1) | Reference |

| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA | 7.1 ± 0.9 | 0.08 ± 0.002 | [3] |

| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | 3.3 ± 0.6 | 0.08 ± 0.002 | [3] |

Table 1: Kinetic parameters of a metazoan fatty acid synthase. The kinetic values for acetyl-CoA and methylmalonyl-CoA were determined using an NADPH consumption assay. The kcat for the overall reaction with methylmalonyl-CoA is significantly lower than that for straight-chain fatty acid synthesis, indicating a slower catalytic rate for branched-chain synthesis[3].

Experimental Protocols

Analysis of Dimethyl-Branched Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of cuticular hydrocarbons from insects.

Materials:

-

Insect samples

-

Hexane (analytical grade)

-

Glass vials with Teflon-lined caps

-

Florisil column

-

Nitrogen gas supply

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Extraction: Individual insects are immersed in hexane for 5-10 minutes to extract the cuticular lipids. The hexane is then transferred to a clean vial.

-

Purification: The hexane extract is passed through a small column of Florisil to remove more polar lipids. The column is washed with hexane, and the eluate containing the hydrocarbons is collected.

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen gas to concentrate the hydrocarbon sample.

-

GC-MS Analysis: The concentrated sample is redissolved in a small volume of hexane and injected into the GC-MS.

-

GC conditions: A non-polar capillary column (e.g., DB-5MS) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 320°C) to separate the hydrocarbons based on their boiling points.

-

MS conditions: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are used to identify the structure of the eluted compounds by comparing them to spectral libraries and analyzing fragmentation patterns characteristic of dimethyl-branched alkanes.

-

In Vitro Assay for Oxidative Decarbonylase (CYP4G) Activity

This protocol is adapted from a study on a housefly CYP4G2 enzyme and can be used to assess the activity of heterologously expressed CYP4G enzymes[6][11].

Materials:

-

Microsomal preparation containing the expressed CYP4G enzyme and NADPH-cytochrome P450 reductase (CPR)

-

Long-chain fatty aldehyde substrate (e.g., octadecanal)

-

NADPH regeneration system

-

Reaction buffer (e.g., 0.02 M potassium phosphate, pH 7.4)

-

Chloroform

-

Anhydrous sodium sulfate

-

Florisil column

-

Scintillation vials and scintillation fluid

Procedure:

-

Reaction Setup: The reaction mixture contains the microsomal protein, the aldehyde substrate, and the NADPH regeneration system in the reaction buffer.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 1 hour).

-

Reaction Termination: The reaction is stopped by the addition of acid (e.g., 2 M HCl).

-

Product Extraction: The hydrocarbon product is extracted from the aqueous phase using an organic solvent like chloroform.

-

Purification and Quantification: The chloroform extract is dried, concentrated, and the hydrocarbon fraction is isolated by column chromatography on Florisil. If a radiolabeled substrate is used, the radioactivity of the hydrocarbon fraction is measured by liquid scintillation counting to quantify the product.

Heterologous Expression of Biosynthetic Enzymes

The enzymes involved in dimethyl-branched alkane biosynthesis can be heterologously expressed in systems like Saccharomyces cerevisiae (yeast) or insect cell lines (e.g., Sf9 cells) to study their function.

General Workflow:

-

Gene Cloning: The cDNA of the target enzyme (e.g., microsomal FAS, elongase, or CYP4G) is cloned into an appropriate expression vector.

-

Transformation/Transfection: The expression vector is introduced into the host cells (yeast transformation or insect cell transfection).

-

Expression: The expression of the recombinant protein is induced according to the specific expression system.

-

Functional Characterization: The activity of the expressed enzyme is then assessed using in vitro assays as described above or by analyzing the metabolic products of the host cells.

Visualizing the Pathway and Workflows

Biosynthesis Pathway of Dimethyl-Branched Alkanes

Caption: Biosynthesis pathway of dimethyl-branched alkanes in insects.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and functional characterization.

Conclusion and Future Directions

The biosynthesis of dimethyl-branched alkanes is a complex and highly regulated process that is essential for the survival and reproduction of many insect species. While significant progress has been made in identifying the key enzymes and general steps of the pathway, many details remain to be elucidated. Future research should focus on:

-

Quantitative analysis: Obtaining more precise quantitative data on the kinetics and substrate specificities of all the enzymes involved in the pathway, particularly the microsomal FAS and specific elongases.

-

Structural biology: Determining the three-dimensional structures of the key enzymes to understand the molecular basis of their substrate specificity and catalytic mechanisms.

-

Regulatory mechanisms: Investigating the regulatory networks that control the expression and activity of the biosynthetic genes, including the influence of developmental stage, sex, and environmental factors.

-

Drug development: The enzymes in this pathway represent potential targets for the development of novel and species-specific insecticides.

A deeper understanding of this intricate biosynthetic pathway will not only advance our fundamental knowledge of insect biochemistry and chemical ecology but also open up new avenues for the development of innovative pest management strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genomicscience.energy.gov [genomicscience.energy.gov]

- 5. Biosynthesis and endocrine control of the production of the German cockroach sex pheromone 3,11-dimethylnonacosan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A microsomal fatty acid synthetase from the integument of Blattella germanica synthesizes methyl-branched fatty acids, precursors to hydrocarbon and contact sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Natural Occurrence and Sources of 11,15-Dimethylnonacosane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence, sources, and analytical methodologies for the branched alkane 11,15-Dimethylnonacosane. This document is intended to serve as a technical resource, offering detailed information for the purposes of research and development.

Introduction

This compound is a saturated, branched hydrocarbon belonging to the class of dimethylalkanes. These molecules are frequently identified as components of the cuticular hydrocarbon (CHC) profile of insects. The insect cuticle is covered by a complex layer of lipids, primarily hydrocarbons, which serve as a crucial barrier against desiccation and play a vital role in chemical communication, including species and nestmate recognition, and pheromonal signaling.

Natural Occurrence and Biological Significance

The primary documented natural source of this compound is the common yellow jacket wasp, Vespula vulgaris . In this species, this compound has been identified as a component of the cuticular lipids that constitute the wasp's trail pheromone. This pheromone is deposited by foraging wasps and is used to guide nestmates to food sources. The chemical analysis of both natural trails and cuticular extracts of V. vulgaris has shown a strong correlation in their chemical composition, indicating that the cuticular hydrocarbons are the source of the trail pheromone.

The presence of this compound within a complex blend of other hydrocarbons highlights the sophistication of insect chemical communication. The specific ratio of different branched and linear alkanes is often crucial for the biological activity of the chemical signal.

Quantitative Data

The cuticular hydrocarbon profile of Vespula vulgaris is a complex mixture of linear, monomethyl-, and dimethylalkanes. While the definitive primary research by Steinmetz et al. (2003) identified this compound as a constituent of this mixture, the publicly available abstracts and excerpts of this study do not provide specific quantitative data on its relative abundance. The table below lists the classes of compounds identified in the trail pheromone of Vespula vulgaris.

| Compound Class | Specific Compound Example(s) | Role in Vespula vulgaris | Reference |

| Dimethylalkanes | This compound | Component of Trail Pheromone | Steinmetz et al., 2003 |

| Linear Alkanes | n-Tricosane, n-Pentacosane | Component of Trail Pheromone | Steinmetz et al., 2003 |

| Monomethylalkanes | Not specified in abstract | Component of Trail Pheromone | Steinmetz et al., 2003 |

Note: The precise relative percentage of this compound within the total cuticular hydrocarbon profile of Vespula vulgaris is not detailed in the readily accessible scientific literature. Accessing the full primary research article may provide this specific quantitative data.

Experimental Protocols

The identification and quantification of this compound from its natural source involves a multi-step process of extraction, separation, and analysis. The following is a detailed, generalized protocol based on established methods for the analysis of insect cuticular hydrocarbons.

-

Source: Foraging worker wasps of Vespula vulgaris.

-

Collection: Wasps can be collected from the field using appropriate methods and should be frozen immediately at -20°C or lower to preserve the integrity of the cuticular lipids.

This protocol describes a standard solvent extraction method.

-

Solvent Selection: A non-polar solvent such as n-hexane or pentane is typically used for the extraction of cuticular hydrocarbons.

-

Extraction Procedure:

-

Individual or pooled frozen wasps are submerged in a sufficient volume of the chosen solvent (e.g., 1-2 mL per wasp) in a clean glass vial.

-

The extraction is carried out for a short duration, typically 5-10 minutes, with gentle agitation to wash the hydrocarbons from the cuticle. Prolonged extraction times may lead to the co-extraction of internal lipids.

-

The solvent, now containing the dissolved cuticular lipids, is carefully transferred to a new vial.

-

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the hydrocarbon extract. The final volume is adjusted for subsequent analysis.

GC-MS is the cornerstone technique for the separation and identification of cuticular hydrocarbons.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode with an injector temperature of approximately 250-300°C.

-

Oven Temperature Program: A temperature ramp is employed to separate the hydrocarbons by their boiling points. A typical program might be:

-

Initial temperature of 60°C, hold for 1-2 minutes.

-

Ramp at 10-20°C/min to 200°C.

-

Ramp at 5°C/min to 320°C, hold for 10-15 minutes.

-

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards or with data from established libraries such as the NIST Mass Spectral Library. The mass spectrum of dimethylalkanes is characterized by specific fragmentation patterns that allow for the determination of the methyl branch positions.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the isolation and identification of this compound and the logical relationship of its role as a trail pheromone.

Preliminary investigation of dimethylnonacosane isomers in insect communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylnonacosane isomers, a class of branched long-chain cuticular hydrocarbons (CHCs), play a pivotal role in the chemical communication systems of numerous insect species. These compounds, often acting as contact pheromones, are integral to mate recognition, species identification, and the regulation of social behaviors. This technical guide provides a comprehensive preliminary investigation into the role of dimethylnonacosane isomers in insect communication. It consolidates available quantitative data, details established experimental protocols for their study, and visualizes key experimental workflows and conceptual relationships to facilitate a deeper understanding for researchers, scientists, and professionals in drug development exploring novel insect control strategies.

Introduction

Insect chemical communication is a complex interplay of semiochemicals that govern a vast array of behaviors essential for survival and reproduction. Among these chemical signals, cuticular hydrocarbons (CHCs) have emerged as a critical class of compounds. Initially recognized for their function in preventing desiccation, it is now well-established that the intricate mixtures of CHCs coating an insect's cuticle serve as a rich source of information, acting as a "chemical signature."[1][2] Dimethylnonacosane (C31H64) isomers, characterized by a 29-carbon chain with two methyl branches, are frequently identified components of these CHC profiles and have been implicated in mediating crucial intraspecific interactions.

This guide focuses on the preliminary investigation of these isomers, providing a foundational resource for researchers. We will delve into the quantitative analysis of these compounds, the experimental methodologies required for their study, and the underlying signaling pathways involved in their perception.

Quantitative Data on Dimethylnonacosane Isomers in Insects

The specific blend and relative abundance of dimethylnonacosane isomers can vary significantly between species, sexes, and even individuals, contributing to the specificity of the chemical signal. While comprehensive data across all insect orders is still an active area of research, several studies have identified and quantified these isomers in various species.

| Insect Species | Isomer(s) Identified | Relative Abundance (%) | Putative Function | Reference |

| Various Beetle Species (Coleoptera) | 7-Methylheptacosane, Nonacosane | Varies | Chemotaxonomy | [3] |

| Small Hive Beetle (Aethina tumida) | Present in profile | Low, similar to host | Parasite-host interaction | [1] |

| Pyrrhalta maculicollis (Coleoptera) | Methyl-branched C24-C31 | Varies between sexes | Mating behavior | [4] |

| German Cockroach (Blattella germanica) | Altered by spinosad | - | Aggregation pheromone response | [5] |

Note: The table above represents a sample of available data. The relative abundance of CHCs, including dimethylnonacosane isomers, is often presented as a percentage of the total hydrocarbon profile. It is crucial to consult the primary literature for detailed quantitative data and the specific context of the study.

Experimental Protocols

The investigation of dimethylnonacosane isomers in insect communication relies on a suite of established experimental techniques. These protocols are essential for the extraction, identification, synthesis, and bioassay of these semiochemicals.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract and identify the CHC profile of an insect, including dimethylnonacosane isomers.

Methodology:

-

Sample Collection: Collect insects of the desired species, sex, and developmental stage. It is crucial to handle them carefully to avoid contamination.

-

Extraction:

-

Solvent Extraction: Submerge the whole insect or specific body parts in a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes).[1] This method is effective but often lethal to the insect.

-

Solid-Phase Microextraction (SPME): A non-lethal alternative where a coated fiber is wiped over the insect's cuticle to adsorb the CHCs.

-

-

Fractionation (Optional): The crude extract can be fractionated using silica gel column chromatography to separate hydrocarbons from more polar lipids.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extracted CHCs are volatilized and separated based on their boiling points and interactions with the GC column.

-

The mass spectrometer then fragments the molecules and detects the mass-to-charge ratio of the fragments, allowing for the identification of the compounds by comparing the fragmentation patterns and retention times to known standards and libraries.[3][6]

-

References

- 1. Cuticular Hydrocarbon Profile of Parasitic Beetles, Aethina tumida (Coleoptera: Nitidulidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cuticular Hydrocarbon Profiling Reveals Chemotaxonomic Diversity among Gonipterini weevils (Coleoptera: Curculionidae) [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. "Analysis of Beetle Cuticular Hydrocarbons" by Elizabeth A. Williams , '13 [works.swarthmore.edu]

The Ecological Significance of Branched-Chain Hydrocarbon Profiles in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain hydrocarbons (BCMEs), a major component of the insect cuticular hydrocarbon (CHC) profile, play a pivotal role in the ecological success of insects. Beyond their fundamental function in preventing desiccation, these complex lipid molecules are crucial mediators of chemical communication, influencing species recognition, mate selection, and social interactions. This technical guide provides an in-depth exploration of the ecological significance of branched-chain hydrocarbon profiles in insects. It summarizes key quantitative data, details common experimental protocols for their analysis, and visualizes the core biosynthetic pathway, offering a comprehensive resource for researchers in chemical ecology, entomology, and drug development.

Introduction

The insect cuticle is covered by a thin layer of lipids, primarily composed of a complex mixture of hydrocarbons. These cuticular hydrocarbons are broadly classified into three main groups: n-alkanes, alkenes, and methyl-branched alkanes.[1] While all contribute to the waterproofing of the cuticle, the branched-chain hydrocarbons exhibit a remarkable diversity in structure, including the number and position of methyl groups, which allows for a high degree of chemical information to be encoded in their profiles.[2] This chemical complexity underpins their role as semiochemicals, mediating a wide array of behaviors essential for survival and reproduction.[3] Understanding the ecological significance of these profiles is not only fundamental to insect biology but also holds potential for the development of novel pest management strategies and the discovery of new drug targets.

Ecological Roles of Branched-Chain Hydrocarbons

Chemical Communication

Branched-chain hydrocarbons are integral to insect communication systems, acting as contact pheromones that convey a wealth of information.[4]

-

Species and Sex Recognition: The specific blend of branched-chain hydrocarbons can be unique to a species and even differ between sexes, allowing insects to identify suitable mates and avoid interspecific breeding.[4]

-

Nestmate Recognition in Social Insects: In social insects like ants and termites, branched-chain hydrocarbons are key components of the "colony odor." This allows individuals to distinguish between nestmates and non-nestmates, crucial for maintaining colony cohesion and defending against intruders.[4]

-

Task Allocation and Fertility Signaling: Within a colony, subtle variations in the branched-chain hydrocarbon profile can signal an individual's caste, task, and reproductive status.[4]

Desiccation Resistance

A primary and evolutionarily ancient function of cuticular hydrocarbons is to prevent water loss, a critical challenge for terrestrial insects with their high surface-area-to-volume ratio. The composition of the CHC profile, including the proportion and chain length of branched-chain hydrocarbons, significantly influences its waterproofing ability. Longer-chain and more branched hydrocarbons are generally more effective at reducing water evaporation from the body surface.[5][6][7] Studies on Drosophila species have shown a strong correlation between the evolution of longer methyl-branched CHCs and increased desiccation resistance, highlighting their adaptive importance in diverse environments.[6][7]

Quantitative Analysis of Branched-Chain Hydrocarbon Profiles

The following tables summarize the relative abundance of various cuticular hydrocarbons, including branched-chain alkanes, in different insect species. This data illustrates the species-specific nature of these chemical profiles.

Table 1: Relative Abundance (%) of Cuticular Hydrocarbons from Puparial Cases of Four Sarcophagidae Species [8]

| Hydrocarbon | Peckia (Peckia) chrysostoma | Peckia (Pattonella) ntermutans | Sarcodexia lambens | Sarcophaga (Liopygia) ruficornis |

| n-Tricosane | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.1 ± 0.1 |

| n-Tetracosane | 2.1 ± 0.2 | 3.5 ± 0.4 | 4.1 ± 0.5 | 2.9 ± 0.3 |

| n-Pentacosane | 10.5 ± 1.1 | 12.1 ± 1.3 | 15.2 ± 1.6 | 11.8 ± 1.2 |

| 11-Methylpentacosane | 1.2 ± 0.1 | - | - | 1.5 ± 0.2 |

| n-Hexacosane | 3.2 ± 0.3 | 4.1 ± 0.4 | 5.3 ± 0.6 | 3.9 ± 0.4 |

| n-Heptacosane | 15.8 ± 1.6 | 18.2 ± 1.9 | 20.1 ± 2.1 | 16.5 ± 1.7 |

| 11-Methylheptacosane | 2.5 ± 0.3 | 3.1 ± 0.3 | - | 2.8 ± 0.3 |

| 13-Methylheptacosane | 3.1 ± 0.3 | 3.9 ± 0.4 | - | 3.5 ± 0.4 |

| n-Octacosane | 4.5 ± 0.5 | 5.8 ± 0.6 | 6.9 ± 0.7 | 5.1 ± 0.5 |

| n-Nonacosane | 20.1 ± 2.1 | 22.5 ± 2.4 | 25.3 ± 2.7 | 21.3 ± 2.2 |

| 3-Methylnonacosane | 5.2 ± 0.5 | 6.1 ± 0.6 | - | 5.8 ± 0.6 |

| 11,15-Dimethylnonacosane | 1.8 ± 0.2 | - | - | 2.1 ± 0.2 |

| n-Triacontane | 8.9 ± 0.9 | 10.2 ± 1.1 | 12.5 ± 1.3 | 9.7 ± 1.0 |

| n-Hentriacontane | 15.3 ± 1.6 | 17.8 ± 1.9 | 19.8 ± 2.1 | 16.9 ± 1.8 |

Data presented as mean ± standard deviation.

Table 2: Relative Abundance (%) of Cuticular Hydrocarbons in Sarcophaga peregrina at Different Life Stages [9]

| Hydrocarbon | Larva (0 d) | Pupa (7 d) | Adult (15 d) |

| n-Octane | 1.2 ± 0.2 | - | - |

| n-Nonane | 2.5 ± 0.4 | - | - |

| 2-Methylnonane | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |

| n-Decane | 3.1 ± 0.5 | - | - |

| n-Undecane | 1.9 ± 0.3 | - | - |

| n-Dodecane | 0.5 ± 0.1 | - | - |

| n-Tridecane | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| n-Tetradecane | 2.2 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |

| n-Pentadecane | 3.5 ± 0.6 | 2.8 ± 0.5 | 2.1 ± 0.4 |

| n-Hexadecane | 4.1 ± 0.7 | 3.5 ± 0.6 | 2.9 ± 0.5 |

| n-Heptadecane | 5.2 ± 0.9 | 4.8 ± 0.8 | 4.1 ± 0.7 |

| 2-Methylheptadecane | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.5 |

| n-Octadecane | 6.3 ± 1.1 | 5.9 ± 1.0 | 5.2 ± 0.9 |

| n-Nonadecane | 7.1 ± 1.2 | 6.8 ± 1.1 | 6.1 ± 1.0 |

| 2-Methylnonadecane | 2.5 ± 0.4 | 3.1 ± 0.5 | 3.8 ± 0.6 |

| n-Eicosane | 8.2 ± 1.4 | 7.9 ± 1.3 | 7.2 ± 1.2 |

| n-Heneicosane | 9.1 ± 1.5 | 8.8 ± 1.5 | 8.1 ± 1.4 |

| Dimethyl C21 | 3.1 ± 0.5 | 3.8 ± 0.6 | 4.5 ± 0.7 |

| n-Docosane | 10.5 ± 1.8 | 10.1 ± 1.7 | 9.4 ± 1.6 |

| n-Tricosane | 11.2 ± 1.9 | 10.8 ± 1.8 | 10.1 ± 1.7 |

| n-Tetracosane | 8.5 ± 1.4 | 8.2 ± 1.4 | 7.5 ± 1.3 |

| n-Pentacosane | 6.1 ± 1.0 | 5.8 ± 1.0 | 5.2 ± 0.9 |

| n-Hexacosane | 3.2 ± 0.5 | 3.0 ± 0.5 | 2.5 ± 0.4 |

| n-Heptacosane | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.2 |

| n-Octacosane | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 |

| n-Nonacosane | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |

| n-Triacontane | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| n-Hentriacontane | - | - | 0.1 ± 0.0 |

| n-Dotriacontane | - | - | 0.1 ± 0.0 |

| n-Tritriacontane | - | - | 0.1 ± 0.0 |

| n-Tetratriacontane | - | - | 0.1 ± 0.0 |

| n-Pentatriacontane | - | - | 0.1 ± 0.0 |

| n-Hexatriacontane | - | - | 0.1 ± 0.0 |

Data presented as mean ± standard deviation.

Experimental Protocols

The analysis of insect cuticular hydrocarbons, particularly branched-chain alkanes, typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Cuticular Hydrocarbon Extraction

Objective: To isolate CHCs from the insect cuticle.

Materials:

-

Insects (number depends on species and life stage)[10]

-

2 mL GC vials with inserts[1]

-

Vortex mixer (optional)

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Place a specific number of insects into a 2 mL GC vial. The number of individuals required varies by species and developmental stage to ensure an adequate concentration of CHCs for analysis. For example, for blowflies, it is suggested to use 20-30 eggs or first instar larvae, 5-15 second instar larvae, 2-3 third instar larvae, 2 puparia, and a single adult.[10]

-

Add a sufficient volume of hexane (typically 350-500 µL) to fully submerge the insects.[1][10]

-

Allow the extraction to proceed for 10-15 minutes.[1] Gentle vortexing can be applied to aid extraction.[11]

-

Carefully transfer the hexane extract to a clean GC vial with a micro-insert.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step concentrates the CHCs.[10]

-

Reconstitute the dried extract in a small, precise volume of hexane (e.g., 30 µL) immediately before GC-MS analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual hydrocarbon components.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MSD).[1]

-

Capillary column suitable for hydrocarbon analysis (e.g., Restek Rxi-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

Typical GC-MS Parameters: [1][9]

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: Increase to 200 °C at 25 °C/min.

-

Ramp 2: Increase to 260 °C at 3 °C/min.

-

Ramp 3: Increase to 320 °C at 20 °C/min, hold for 2 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

Data Analysis:

-

Individual hydrocarbon peaks are identified based on their retention times and mass spectra, often by comparison to known standards and library databases.

-

Quantification is typically performed by integrating the peak areas of individual compounds. The relative abundance of each hydrocarbon is then calculated as a percentage of the total hydrocarbon profile.

Biosynthesis of Branched-Chain Hydrocarbons

The biosynthesis of branched-chain hydrocarbons is a multi-step process that occurs primarily in specialized cells called oenocytes.[12] The pathway involves the modification of fatty acid synthesis, with the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit at specific points leading to the characteristic methyl branches.[13][14]

Caption: Biosynthesis pathway of branched-chain hydrocarbons in insects.

Logical Relationships and Experimental Workflow

The investigation of the ecological significance of branched-chain hydrocarbons follows a logical workflow, from initial observation to functional characterization.

Caption: Experimental workflow for investigating the role of branched-chain hydrocarbons.

Conclusion

The branched-chain hydrocarbon profiles of insects are a testament to the intricate interplay between chemistry, ecology, and evolution. Their dual function in preventing desiccation and mediating complex social behaviors has undoubtedly contributed to the immense success of insects in virtually all terrestrial ecosystems. A thorough understanding of the biosynthesis and ecological roles of these compounds, facilitated by robust analytical techniques, will continue to provide valuable insights into insect biology and open new avenues for applied research, including the development of environmentally benign methods for managing insect pests and disease vectors. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further explore this fascinating area of chemical ecology.

References

- 1. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Directed evolution of hydrocarbon-producing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Discrimination of Diptera order insects based on their saturated cuticular hydrocarbon content using a new microextraction procedure and chromatograph ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00214H [pubs.rsc.org]

- 12. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of 11,15-Dimethylnonacosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,15-Dimethylnonacosane is a branched-chain alkane that has been identified as a key semiochemical in the animal kingdom, particularly within the social insects. This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of this compound. It details the experimental methodologies employed for its isolation and identification, presents the quantitative data from these seminal studies, and illustrates the relevant biological pathways. This document is intended to serve as a foundational resource for researchers in the fields of chemical ecology, entomology, and natural product chemistry.

Discovery and Initial Identification

This compound was first identified as a component of the trail pheromone of the common yellow jacket, Vespula vulgaris[1][2][3]. In a 2003 study by Steinmetz, Schmolz, and Ruther, researchers investigated the chemical basis of trail-following behavior in this social wasp. They discovered that the cuticular lipids of foraging wasps were responsible for inducing this behavior in their nestmates[1][2][3]. Through detailed chemical analysis, this compound was identified as one of the characteristic compounds in these active extracts.

Biological Context: Trail Pheromones in Social Wasps

Trail pheromones are chemical signals used by social insects to mark paths to food sources or new nest sites[4]. In Vespula vulgaris, foraging wasps deposit these chemical trails, which are then followed by other wasps from the same colony. This chemical communication is crucial for efficient resource exploitation and colony coordination. The discovery of cuticular hydrocarbons, including this compound, as active components of these trails highlighted a significant mechanism of communication in these insects[1][2][3].

Initial Characterization and Structural Elucidation

The initial characterization of this compound was primarily achieved through gas chromatography-mass spectrometry (GC-MS). The compound's identity was determined by its mass spectrum and its retention time on a non-polar capillary column.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C31H64 | NIST WebBook[5] |

| Molecular Weight | 436.8399 g/mol | NIST WebBook[5] |

| IUPAC Name | This compound | NIST WebBook[5] |

Gas Chromatography-Mass Spectrometry (GC-MS) Data

The following table summarizes the GC parameters used in the initial identification of this compound.

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | DB-5MS |

| Column Length | 30 m |

| Column Diameter | 0.32 mm |

| Phase Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Initial Temperature | 150 °C |

| Final Temperature | 280 °C |

| Heating Rate | 3 K/min |

| Retention Index (RI) | 2955 |

Data sourced from the NIST WebBook, referencing the work of Steinmetz, Schmolz, et al., 2003.[5]

Mass Spectrometry Fragmentation: The mass spectrum of this compound is characterized by a molecular ion peak (M+) and a series of fragment ions resulting from the cleavage of C-C bonds along the alkane chain. The positions of the methyl branches at C11 and C15 influence the fragmentation pattern, leading to characteristic ions that aid in its identification.

Experimental Protocols

Extraction of Cuticular Lipids

The following is a generalized protocol based on the methodologies described for the analysis of insect cuticular hydrocarbons.

-

Sample Collection: Foraging worker wasps (Vespula vulgaris) are collected.

-

Extraction: The cuticular lipids are extracted by immersing the whole insects in a non-polar solvent, such as hexane, for a short period (e.g., 5-10 minutes).

-

Purification: The resulting extract is then filtered and concentrated under a gentle stream of nitrogen. For further purification and separation of hydrocarbon classes, silica gel column chromatography can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small aliquot of the purified hydrocarbon fraction is injected into the GC-MS system.

-

Separation: The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the capillary column.

-

Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared with known standards and spectral libraries for identification.

Behavioral Bioassay: Trail-Following

-

Trail Preparation: An artificial trail is created by applying a solution of the isolated and identified compound (or a synthetic standard) onto a suitable substrate (e.g., filter paper).

-

Observation: Individual wasps are introduced to the beginning of the trail, and their behavior is observed and recorded.

-

Quantification: The effectiveness of the trail is quantified by measuring parameters such as the percentage of wasps that follow the trail, the distance traveled along the trail, and the speed of movement.

Biological Significance and Pathways

Trail Pheromone Signaling Pathway

The perception of this compound as a trail pheromone by other wasps initiates a behavioral response. While the specific intracellular signaling cascade has not been fully elucidated for this particular compound in Vespula vulgaris, a general pathway for insect chemoreception can be proposed.

Figure 1: Proposed signaling pathway for this compound perception.

Biosynthesis of Branched Alkanes in Insects

The biosynthesis of cuticular hydrocarbons, including branched alkanes like this compound, occurs in specialized cells called oenocytes. The general pathway involves the elongation of fatty acids and subsequent modification.

Figure 2: Generalized biosynthetic pathway for branched alkanes in insects.

Conclusion and Future Directions

The discovery of this compound as a trail pheromone in Vespula vulgaris has provided valuable insights into the chemical communication strategies of social insects. The initial characterization through GC-MS has laid the groundwork for understanding its chemical properties. However, several areas warrant further investigation. The total synthesis of this compound would enable the acquisition of detailed NMR spectroscopic data, which is currently lacking in the literature. Furthermore, a more in-depth exploration of its biological activity, including the identification of its specific chemosensory receptors and the elucidation of the downstream signaling pathways, will provide a more complete picture of its role in insect behavior. Such studies could have implications for the development of novel and species-specific pest management strategies.

References

- 1. Cuticular lipids as trail pheromone in a social wasp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cuticular lipids as trail pheromone in a social wasp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

The Impermeable Armor: A Technical Guide to the Role of Cuticular Hydrocarbons in Insect Desiccation Resistance

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

In the constant battle for survival, terrestrial insects face the persistent threat of desiccation. Their small body size and consequently high surface-area-to-volume ratio make them particularly vulnerable to water loss. To counteract this, insects have evolved a sophisticated and dynamic waterproofing layer on their cuticle, primarily composed of a complex mixture of lipids known as cuticular hydrocarbons (CHCs). This technical guide provides an in-depth exploration of the critical role CHCs play in conferring desiccation resistance. We delve into the quantitative relationships between CHC composition and survival in arid environments, detail the experimental protocols for their analysis, and elucidate the intricate signaling pathways that regulate their production. This document is intended to be a comprehensive resource for researchers in entomology, physiology, and chemical ecology, as well as for professionals in drug development seeking to understand and potentially target this vital insect survival mechanism.

The Chemical Basis of Desiccation Resistance: A Quantitative Perspective

The waterproofing efficacy of the CHC layer is not merely a function of its presence, but is intricately linked to its specific chemical composition. The primary components of this layer are n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons (alkenes and alkadienes)[1]. The relative abundance and structural characteristics of these compounds, such as chain length, degree of branching, and saturation, directly influence the physical properties of the epicuticle and its permeability to water.

The Significance of Chain Length

Longer-chain CHCs generally provide greater desiccation resistance. This is attributed to their higher melting points and stronger van der Waals forces, which create a more ordered and less permeable lipid matrix[2]. Experimental evidence from Drosophila melanogaster has shown a positive correlation between increased CHC chain length and enhanced survival under desiccating conditions.

| Insect Species | CHC Modification | Impact on Desiccation Resistance | Reference |

| Drosophila melanogaster | Selection for increased desiccation resistance | Resulted in longer carbon-chain CHCs | (Gibbs et al., 1997) |

| Drosophila melanogaster | Topical application of synthetic n-alkanes | Increased desiccation resistance with increasing chain length (C23 to C31) | [3] |

| Multiple Drosophila species | Evolutionary correlation | Longer methyl-branched CHCs (mbCHCs) correlated with higher desiccation resistance | [4] |

The Influence of Branching and Saturation

The presence of methyl branches and double bonds (unsaturation) disrupts the tight packing of hydrocarbon chains, leading to a lower melting point and increased fluidity of the CHC layer. Consequently, a higher proportion of straight-chain, saturated alkanes (n-alkanes) is generally associated with greater desiccation resistance[1]. However, the interplay between different CHC classes is complex, and in some cases, specific methyl-branched CHCs have been identified as key determinants of desiccation resistance[4].

| CHC Class | General Effect on Melting Point | Implication for Desiccation Resistance |

| n-Alkanes | High | Increased resistance |

| Methyl-branched Alkanes | Lower than n-alkanes | Variable, can be significant contributors |

| Alkenes/Alkadienes | Low | Decreased resistance |

| Insect Species | Key Finding | Reference |

| Ant species from different climates | Species from drier habitats have fewer alkenes and more dimethyl alkanes | [5] |

| Drosophila melanogaster | Increased proportion of desaturated CHCs linked to increased desiccation resistance in some studies | [6] |

Experimental Methodologies

The study of CHCs and their role in desiccation resistance relies on a combination of precise analytical techniques and robust physiological assays. This section provides detailed protocols for the most critical of these methods.

Extraction and Analysis of Cuticular Hydrocarbons via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the components of an insect's CHC profile.

Protocol:

-

Sample Collection: Individual or pooled insects are flash-frozen or anesthetized.

-

Extraction: The insects are immersed in a non-polar solvent, typically hexane or pentane, for a short duration (e.g., 5-10 minutes) to dissolve the epicuticular lipids[7][8]. The number of insects per sample depends on the species and life stage[7].

-

Fractionation (Optional): The crude extract can be passed through a silica gel column to separate the hydrocarbons from more polar lipids[8][9].

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the CHC sample[7][9]. An internal standard (e.g., a long-chain alkane not present in the insect) is often added at this stage for accurate quantification.

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1-2 µL) of the concentrated sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The different CHC components are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a unique mass spectrum for each compound.

-

Data Analysis: The retention time of each peak in the chromatogram and its corresponding mass spectrum are used to identify and quantify the individual CHCs, often by comparison to a library of known compounds and their mass spectra.

-

}

Figure 1: Workflow for the extraction and analysis of insect cuticular hydrocarbons using GC-MS.

Assessment of Desiccation Resistance

A common method to quantify an insect's ability to withstand dry conditions is to measure its survival time in a desiccating environment, often expressed as the median lethal time (LT50).

Protocol:

-

Experimental Setup:

-

Individual insects or small groups are placed in containers (e.g., vials or small chambers)[2][7].

-

A desiccant, such as silica gel or Drierite, is added to the container to maintain a low relative humidity (typically close to 0%)[2][7][10]. The insects are physically separated from the desiccant by a mesh or cotton plug[10].

-

Control groups are maintained at a higher humidity (e.g., by replacing the desiccant with a water-saturated material)[10].

-

-

Monitoring: The survival of the insects is monitored at regular intervals (e.g., every hour)[2]. Death is typically defined as the lack of movement in response to a gentle stimulus.

-

Data Analysis: The survival data is used to calculate the LT50, which is the time at which 50% of the individuals in a group have died[7]. This can be determined using statistical methods such as probit analysis.

}

Figure 2: Workflow for conducting an insect desiccation resistance assay to determine LT50.

Regulatory Networks: The Biosynthesis of Cuticular Hydrocarbons

The production of CHCs is a complex metabolic process that is tightly regulated by a network of genes, enzymes, and hormones. This synthesis primarily occurs in specialized cells called oenocytes, with precursors often supplied by the fat body[9].

The Biosynthetic Pathway

The biosynthesis of CHCs begins with the production of fatty acids, which are then elongated, modified, and finally converted into hydrocarbons. The key enzymatic steps include:

-

Fatty Acid Synthesis: Acetyl-CoA is converted to long-chain fatty acids by fatty acid synthases (FAS).

-

Elongation: Fatty acid elongases extend the carbon chain of the fatty acids to produce very-long-chain fatty acids (VLCFAs).

-

Desaturation: Desaturases introduce double bonds into the fatty acid chains, leading to the formation of unsaturated CHCs.

-

Reduction and Decarbonylation: The VLCFAs are reduced to aldehydes and then decarbonylated to form the final hydrocarbon products.

}

Figure 3: Simplified schematic of the cuticular hydrocarbon biosynthesis pathway.

Hormonal and Transcriptional Regulation

The synthesis of CHCs is under the control of major insect hormones, including juvenile hormone (JH) and ecdysone, which in turn regulate the expression of key biosynthetic genes through the action of various transcription factors[11][12][13]. While the precise regulatory networks are still being fully elucidated, it is clear that these hormonal signals can modulate the activity of enzymes such as fatty acid synthases, elongases, and desaturases, thereby altering the composition of the CHC profile in response to developmental and environmental cues[11][14].

}

Figure 4: A logical diagram illustrating the regulation of CHC production and its link to desiccation resistance.

Environmental Influences on CHC Profiles and Desiccation Resistance

Insects exhibit remarkable plasticity in their CHC profiles, allowing them to acclimate to changing environmental conditions. Temperature and humidity are two of the most significant factors influencing CHC composition and, consequently, desiccation resistance.

Temperature

Studies on various insect species have demonstrated that acclimation to different temperatures can lead to significant shifts in CHC profiles. For instance, in Drosophila melanogaster, exposure to higher post-eclosion temperatures resulted in a shift from shorter to longer-chain CHCs[11][15].

| Insect Species | Temperature Change | Effect on CHC Profile | Reference |

| Drosophila melanogaster | Increased temperature (18°C to 30°C) | Shift to longer chain lengths | [11][15] |

| Musca domestica | Higher temperature (35°C vs 20°C) | Increased overall hydrocarbon production | [16] |

Humidity

The level of ambient humidity also plays a crucial role in shaping the CHC layer. Insects in drier environments often have CHC profiles that are more effective at preventing water loss. A study on various ant species found that those from drier climates had a lower proportion of alkenes and a higher proportion of dimethyl alkanes, which are associated with better waterproofing[5]. In the housefly, Musca domestica, very high humidity (90%) delayed the production of CHCs after emergence compared to lower humidity levels[16].

Conclusion and Future Directions